64,474‑Fold Higher Potency Than the Parent Lead Compound in MCF‑7 Cells
Antiproliferative agent-3 (compound 4) demonstrates a 64,474‑fold enhancement in antiproliferative activity compared to the lead compound 2 (7‑deoxy‑goniofufurone) in the MCF‑7 breast cancer cell line [1]. The lead compound contains a phenyl ring, whereas compound 4 incorporates a thiazole‑4‑carboxamide bioisostere, highlighting the critical role of this heterocyclic replacement for subnanomolar potency.
| Evidence Dimension | Antiproliferative potency (IC₅₀ fold‑difference) |
|---|---|
| Target Compound Data | IC₅₀ = 0.19 nM |
| Comparator Or Baseline | Lead 2 (7‑deoxy‑goniofufurone); IC₅₀ calculated as 0.19 nM × 64,474 ≈ 12.25 μM |
| Quantified Difference | 64,474‑fold |
| Conditions | MCF‑7 human breast adenocarcinoma cells, MTT assay, 48 h exposure [1] |
Why This Matters
This extreme potency differential confirms that the thiazole bioisostere modification is essential for achieving subnanomolar activity; any analog lacking this precise substitution pattern cannot replicate the compound's efficacy.
- [1] Svirčev M, Popsavin M, Pavić A, Vasiljević B, Rodić MV, Djokić S, Kesić J, Srećo Zelenović B, Popsavin V, Kojić V. Design, synthesis, and biological evaluation of thiazole bioisosteres of goniofufurone through in vitro antiproliferative activity and in vivo toxicity. Bioorg Chem. 2022 Apr;121:105691. doi: 10.1016/j.bioorg.2022.105691. PMID: 35217378. View Source
